Propargyl benzenesulfonate
Overview
Description
Propargyl benzenesulfonate is a compound that can be synthesized through various chemical reactions involving propargyl-related intermediates. The compound is of interest due to its potential applications in organic synthesis and its role in the formation of more complex molecules.
Synthesis Analysis
The synthesis of propargyl benzenesulfonate-related structures can be achieved through several methods. One approach involves the silver-catalyzed heteroaromatization of propargyl alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC), where TosMIC serves both as a sulfonyl source and a ligand, leading to the formation of sulfonyl benzoheteroles . Another method includes the heteroatom-promoted propargyl-allenyl isomerization and electrocyclization, which is an efficient protocol for synthesizing polyfunctionalized benzenes and naphthalenes from simple starting materials . Additionally, the radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride has been reported to efficiently synthesize sulfonated benzo[b]oxepinone and chromane derivatives .
Molecular Structure Analysis
The molecular structure of propargyl benzenesulfonate and related compounds can be complex, with the potential for various isomers and derivatives. For instance, the propargyl radical (CH2CCH) has been identified as a key species in the synthesis of the first aromatic ring in combustion processes and is likely to play a significant role in the synthesis of large organic molecules and cyclization processes to benzene in cold dark clouds .
Chemical Reactions Analysis
Propargyl benzenesulfonate-related compounds participate in a variety of chemical reactions. The propargyl self-reaction is critical for the formation of benzene and other C6H6 isomers, which are important in understanding the evolution of carbon in our galaxy . The propargyl radical is also involved in the synthesis of the first aromatic ring in combustion processes and is believed to control the synthesis of large organic molecules . Furthermore, the Pd-catalyzed carboannulation of propargyl carbonates with nucleophiles is another reaction that leads to the highly regio- and stereoselective synthesis of indene and benzo[b]furan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of propargyl benzenesulfonate and its derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a propargyl substituent in benzenesulfonyl derivatives has been shown to exhibit excellent insecticidal activities, indicating that these compounds have significant application values in the development of pesticides . The optimized semidetailed submechanism of benzene formation from propargyl recombination provides insights into the reactivity and stability of these compounds under various conditions, such as high temperatures in a shock tube and atmospheric conditions in a flow reactor .
Scientific Research Applications
1. Layered Silver Sulfonate Structure
Silver benzenesulfonate demonstrates an interesting inorgano-organic solid structure. It consists of sulfonate-bridged silver(I) centers with an organic phenyl group, forming a hexagonal array of silver ions. This arrangement includes a unique six-fold metal-bridging mode for the sulfonate ion (G. Shimizu et al., 1999).
2. Ion Conductive Matrix Design
Benzenesulfonate groups have been added to poly(ethylene oxide) and poly(propylene oxide) oligomers, creating an ion conductive amorphous matrix. The phase of these hybrids is significantly influenced by the molecular weight of the polyethers, affecting their ionic conductivity (K. Ito et al., 1997).
3. Modular Synthesis in Organic Chemistry
The silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide has been a breakthrough in organic synthesis. It offers an efficient approach to creating sulfonyl benzoheteroles. This process highlights the dual role of TosMIC as a sulfonyl source and ligand (Jianquan Liu et al., 2014).
4. Organic Synthesis via SN2′ Substitutions
The addition of benzenesulfenyl chlorides to propargylic chlorides leads to a range of regio- and stereospecifically substituted propenes. These compounds are valuable in creating polyfunctional vinylic-thioethers or -selenides, showcasing their utility in organic synthesis (Guan Huai et al., 1990).
5. Protecting Strategies in Organic Synthesis
Propargyloxycarbonyl chloride, used for protecting hydroxyl and amino functionalities, demonstrates increased reactivity towards propargyl carbonates over carbamates. This finding is pivotal in developing new protecting strategies in organic synthesis, especially for simultaneous protection of amine and alcohol groups (R. Ramesh et al., 2005).
6. Intermolecular [4 + 2] Cycloaddition
Benzene-bridged bis(propargyl alcohols) have been used in intermolecular [4 + 2] cycloaddition with olefins to produce various cycloadducts. This process is significant for constructing heterocycles in organic chemistry (S. Kitagaki et al., 2006).
7. Infrared Kinetic Spectroscopy in Radical Reactions
The use of infrared kinetic spectroscopy to study the reaction rates and branching ratios of radical reactions, such as the formation of propargyl in hydrocarbon flames, is an important advancement in chemical analysis (J. Adamson et al., 1996).
Safety And Hazards
Propargyl benzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
prop-2-ynyl benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBYXLIHQFIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884232 | |
Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl benzenesulfonate | |
CAS RN |
6165-75-9 | |
Record name | Propargyl benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6165-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-ynyl benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propargyl benzenesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ37EVH5NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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